molecular formula C12H18N2O3S B3160122 3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide CAS No. 866009-02-1

3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide

Cat. No.: B3160122
CAS No.: 866009-02-1
M. Wt: 270.35 g/mol
InChI Key: OZNMWFUCDYPONG-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol This compound is known for its unique structure, which includes a thiophene ring, a morpholine ring, and a methoxy group

Preparation Methods

The synthesis of 3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide typically involves the reaction of 3-methoxythiophene-2-carboxylic acid with 2-(morpholino)ethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide or sodium methoxide.

Scientific Research Applications

3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes.

Comparison with Similar Compounds

3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the thiophene ring, morpholine ring, and methoxy group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-16-10-2-9-18-11(10)12(15)13-3-4-14-5-7-17-8-6-14/h2,9H,3-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNMWFUCDYPONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190508
Record name 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866009-02-1
Record name 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866009-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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